molecular formula C6H9ClO2 B13323912 1-Chlorocyclopentane-1-carboxylic acid

1-Chlorocyclopentane-1-carboxylic acid

Cat. No.: B13323912
M. Wt: 148.59 g/mol
InChI Key: QISARFIWAMHJRF-UHFFFAOYSA-N
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Description

1-Chlorocyclopentane-1-carboxylic acid is an organic compound with a cyclopentane ring substituted with a chlorine atom and a carboxylic acid group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the chlorine atom and the carboxylic acid group imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of cyclopentane followed by carboxylation. The chlorination step typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom into the cyclopentane ring. The carboxylation step can be achieved using carbon dioxide in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst . This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as aldehydes or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted cyclopentane derivatives.

    Oxidation Reactions: Products include cyclopentanone or cyclopentanol derivatives.

    Reduction Reactions: Products include cyclopentanol or cyclopentane derivatives.

Scientific Research Applications

1-Chlorocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chlorocyclopentane-1-carboxylic acid exerts its effects depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and the carboxylic acid group can interact with various molecular targets, leading to different biochemical pathways. For example, the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

1-Chlorocyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Lacks the chlorine atom, resulting in different reactivity and properties.

    1-Bromocyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    Cyclohexanecarboxylic acid: Contains a six-membered ring, resulting in different steric and electronic effects.

The unique combination of the chlorine atom and the carboxylic acid group in this compound imparts distinct chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-chlorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9ClO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)

InChI Key

QISARFIWAMHJRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)Cl

Origin of Product

United States

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